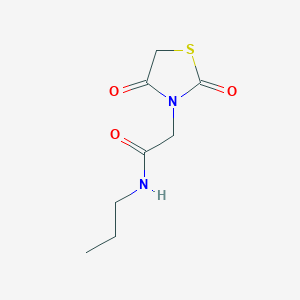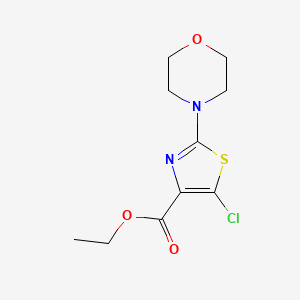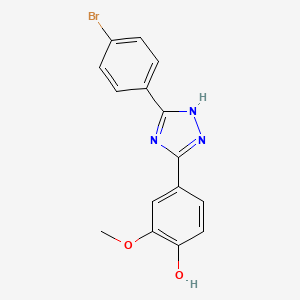
(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)(phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)(phenyl)methanone is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)(phenyl)methanone typically involves the construction of the pyrrolidine and pyridine rings followed by their functionalization and coupling with the phenyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and minimize impurities .
化学反応の分析
Types of Reactions
(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers .
科学的研究の応用
(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)(phenyl)methanone has several scientific research applications:
作用機序
The mechanism of action of (4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects .
類似化合物との比較
Similar Compounds
Similar compounds include other pyrrolidine and pyridine derivatives, such as:
4-(Pyrrolidin-1-yl)benzonitrile: Known for its use as a selective androgen receptor modulator.
N-(6-(4-(Pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Investigated for its anti-tubercular activity.
Uniqueness
What sets (4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)(phenyl)methanone apart is its unique combination of structural features, which confer distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential for diverse applications in research and industry make it a compound of significant interest .
特性
分子式 |
C17H18N2O |
|---|---|
分子量 |
266.34 g/mol |
IUPAC名 |
(4-methyl-6-pyrrolidin-1-ylpyridin-3-yl)-phenylmethanone |
InChI |
InChI=1S/C17H18N2O/c1-13-11-16(19-9-5-6-10-19)18-12-15(13)17(20)14-7-3-2-4-8-14/h2-4,7-8,11-12H,5-6,9-10H2,1H3 |
InChIキー |
MGQQAJLVYLMYGV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1C(=O)C2=CC=CC=C2)N3CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


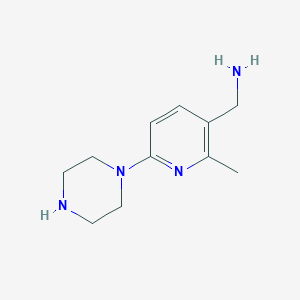
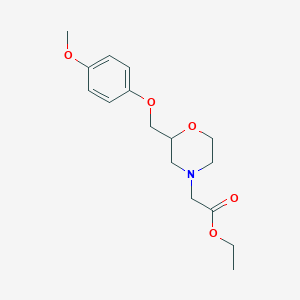
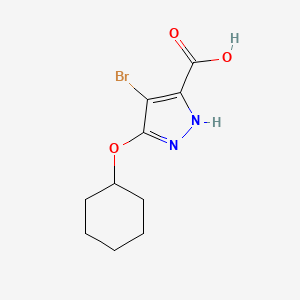
![7,7-Dimethyl-7H-fluoreno[2,3-b]benzofuran](/img/structure/B11790881.png)
![4-(4-Fluorophenyl)-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol](/img/structure/B11790882.png)


